Urofollitropin

Overview

Description

Urofollitropin Description

This compound is a highly purified form of human follicle-stimulating hormone (FSH) that is extracted from the urine of postmenopausal women. It is used for ovulation induction in infertile patients, particularly those who are undergoing assisted reproductive techniques such as in vitro fertilization (IVF). This compound is administered to stimulate the development of ovarian follicles in women whose own endogenous FSH levels are insufficient for ovulation or follicular development .

Synthesis Analysis

This compound is not synthesized chemically but is a natural product that is extracted and purified from human urine. The purification process aims to increase the product's purity, reduce the levels of urine-derived contaminants, and ensure a consistent level of FSH activity. Despite the purification process, this compound may still contain variable levels of contaminants, which can affect its pharmacokinetics and therapeutic outcomes .

Molecular Structure Analysis

As a naturally occurring hormone, this compound shares the same molecular structure as endogenous FSH. It is a glycoprotein consisting of an alpha and a beta subunit. The molecular heterogeneity of this compound can be analyzed using techniques such as isoelectric focusing (IEF), which separates the different isoforms of FSH based on their isoelectric points. These isoforms may have slight differences in their pharmacological properties .

Chemical Reactions Analysis

This compound, being a biological molecule, does not undergo chemical reactions in the traditional sense. Instead, it binds to FSH receptors on the ovarian follicles, initiating a cascade of biological processes that lead to follicular development and maturation. The interaction with FSH receptors is crucial for its biological activity and is the basis for its use in fertility treatments .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characteristic of a protein hormone. It is soluble in aqueous solutions and is administered via injection. The specific activity and purity of this compound preparations can vary, and these variations can influence the clinical efficacy and safety of the product. The presence of different FSH isoforms, which can be identified by their isoelectric points, may also contribute to the variability in the product's properties and its pharmacokinetic profile .

Relevant Case Studies

Several clinical trials have been conducted to assess the efficacy and safety of this compound in inducing ovulation. A prospective, multicenter, randomized, and controlled clinical trial compared domestic this compound with imported this compound, finding no significant differences in efficiency rate, ovulation rate, and pregnancy rate between the two. The occurrence rate of adverse reactions was also similar . Another study compared the efficacy and safety of recombinant human FSH (follitropin alfa) with this compound in women undergoing ovulation induction for assisted reproductive techniques, showing no significant differences in the number of oocytes retrieved or pregnancy rates . These studies highlight the clinical utility of this compound in fertility treatments and its comparability with other FSH preparations .

Scientific Research Applications

Urofollitropin in Infertility Treatment

This compound, a highly purified follicle-stimulating hormone derived from the urine of postmenopausal women, is primarily used in the treatment of infertility. It has been approved by the US Food and Drug Administration (FDA) for this purpose. This hormone plays a critical role in ovarian stimulation for fertility treatments, specifically in assisted reproductive technologies (ART) (LoBuono, 2002).

Development and Production

Initially, the manufacture of gonadotropins for clinical use, such as this compound, involved urinary products. This compound, derived from the urine of menopausal women, has been developed into a highly purified form for clinical applications in ovarian stimulation. The production process ensures consistency and purity, crucial for its effectiveness in infertility treatments (Daya, 2003).

Efficacy in Ovarian Stimulation

Clinical trials have demonstrated the efficacy of this compound in ovarian stimulation protocols. Studies have shown that it is effective for inducing ovulation and has comparable results with other gonadotropins used in fertility treatments. These findings underscore its role as a valuable option in the management of infertility (Xia Wei, 2006).

Comparison with Other Gonadotropins

Comparative studies have been conducted to evaluate the performance of this compound against other gonadotropins like recombinant follicle-stimulating hormone. These studies help in understanding its relative efficacy and suitability in various treatment protocols for infertility. Such comparisons are critical for informed decision-making in clinical practice (K. Goa & A. Wagstaff, 1998).

Innovative Applications

This compound's role extends beyond traditional infertility treatments. Innovative applications in assisted reproduction and other reproductive health areas are continually being explored. This includes its combination with other drugs and techniques to enhance treatment outcomes in various patient populations (Daya, 2004).

Mechanism of Action

Target of Action

Urofollitropin, also known as follicle-stimulating hormone (FSH), primarily targets the follicle-stimulating hormone receptor (FSHR) . FSHR is a G-coupled transmembrane receptor that plays a crucial role in the regulation of the development, growth, pubertal maturation, and reproductive processes of the human body .

Mode of Action

This binding induces phosphorylation and activation of the PI3K (Phosphatidylinositol-3-kinase) and Akt signaling pathway , which is known to regulate many metabolic and related survival/maturation functions in cells .

Biochemical Pathways

The activation of the PI3K and Akt signaling pathway by this compound results in the stimulation of ovarian follicular growth . This pathway plays a key role in cell cycle regulation, promoting the transition from the G1 to the S phase, and it is crucial for cell survival as it inhibits apoptosis .

Pharmacokinetics

This compound is typically administered via subcutaneous injection . The time to peak concentration varies depending on the route of administration: 17 hours for intramuscular (IM) administration and 21 hours for subcutaneous (SubQ) administration . The elimination half-life also varies: 37 hours for IM and 32 hours for SubQ . These properties influence the bioavailability of this compound and its duration of action in the body .

Result of Action

The primary result of this compound’s action is the stimulation of ovarian follicular growth in women without primary ovarian failure . This can lead to the development of multiple follicles, which can then be harvested for use in assisted reproductive technologies such as gamete intrafallopian transfer (GIFT) or in vitro fertilization (IVF) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, endocrine-disrupting chemicals (EDCs) can interfere with hormone action by altering hormone synthesis, secretion, transport in the blood, binding to receptors, metabolism, or excretion . These factors can potentially affect the effectiveness of this compound and other hormone-based treatments .

Safety and Hazards

Urofollitropin may increase the risk of developing uterine cancer . It is not for use during pregnancy, as there is evidence for birth defects under follitropin treatment . Some women using this compound develop a condition called ovarian hyperstimulation syndrome (OHSS), especially after the first treatment . OHSS can be a life-threatening condition .

Future Directions

Urofollitropin is used together with other medicines to treat infertility in women with FSH deficiency . It is also used to help the ovaries produce multiple eggs for use in “in-vitro” fertilization . This compound is often used in women who have low levels of FSH and too-high levels of LH . Women with polycystic ovary syndrome usually have hormone levels such as this and are treated with this compound to make up for the low amounts of FSH .

properties

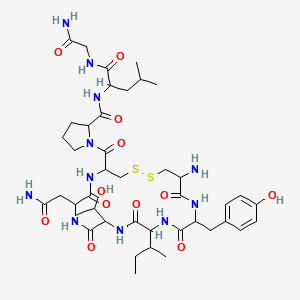

IUPAC Name |

1-[19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRRIRUAESZNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N11O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869286 | |

| Record name | 1-{19-Amino-7-(2-amino-2-oxoethyl)-13-(butan-2-yl)-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolylleucylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

980.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

FSH binds to the follicle stimulating hormone receptor which is a G-coupled transmembrane receptor. Binding of the FSH to its receptor seems to induce phosphorylation and activation of the PI3K (Phosphatidylinositol-3-kinase) and Akt signaling pathway, which is known to regulate many other metabolic and related survival/maturation functions in cells. | |

| Record name | Urofollitropin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

97048-13-0, 146479-72-3 | |

| Record name | Urofollitropin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 97048-13-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 146479-72-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine](/img/structure/B3030758.png)

![5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B3030764.png)

![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)